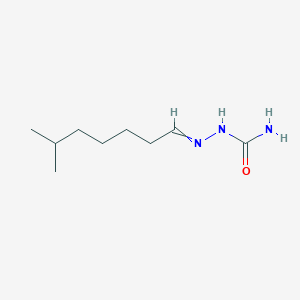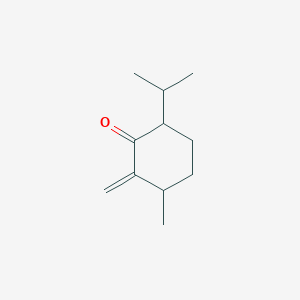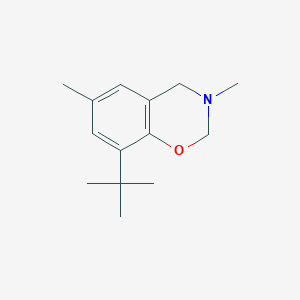
2,4,5-Tris(acetyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tris(acetyloxy)benzoic acid is an organic compound with the molecular formula C13H12O8 It is a derivative of benzoic acid, where three hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tris(acetyloxy)benzoic acid typically involves the acetylation of 2,4,5-trihydroxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tris(acetyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trihydroxybenzoic acid.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol, with the reaction conducted at reflux temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces 2,4,5-trihydroxybenzoic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation: Yields quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tris(acetyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-Tris(acetyloxy)benzoic acid involves the hydrolysis of the acetyl groups to release 2,4,5-trihydroxybenzoic acid. This compound can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(acetyloxy)benzoic acid: Similar structure but with acetyl groups at different positions.
3,4,5-Tris(acetyloxy)benzoic acid: Another isomer with acetyl groups at different positions.
2,4,5-Trihydroxybenzoic acid: The non-acetylated form of the compound.
Uniqueness
2,4,5-Tris(acetyloxy)benzoic acid is unique due to the specific positioning of the acetyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.
Eigenschaften
CAS-Nummer |
93620-88-3 |
|---|---|
Molekularformel |
C13H12O8 |
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
2,4,5-triacetyloxybenzoic acid |
InChI |
InChI=1S/C13H12O8/c1-6(14)19-10-5-12(21-8(3)16)11(20-7(2)15)4-9(10)13(17)18/h4-5H,1-3H3,(H,17,18) |
InChI-Schlüssel |
VZAWJRZQGGGJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)


![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)


